1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Overview
Description
1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
1,8-Dioxa-2-azaspiro[4.5]dec-2-ene derivatives have been synthesized using a tandem Prins strategy. This method involves using 5 mol% Cu(OTf)2 in dichloromethane at 0°C, providing products with good yields and diverse substitution patterns under mild conditions and short reaction times (Reddy et al., 2018).
Chemical Reactions and Derivatives
The compound has shown versatility in chemical reactions. For example, acylation reactions with pyridine produce 3-acyloxy-2-methyl-1-pyrroline derivatives, demonstrating its potential for varied chemical synthesis (Koszytkowska-Stawińska et al., 2004).
Application in Medicinal Chemistry
The three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates with malononitrile and acyclic enols produces derivatives of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene, which are significant in medicinal chemistry (Sabitov et al., 2020).
Novel Synthesis Methods
Recent studies have developed new methods for synthesizing N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, highlighting the compound's potential for generating novel molecules (Yu et al., 2015).
Potential in Drug Development
Compounds like 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid have been evaluated for their potential in drug development, particularly in relation to antitubercular activities. For example, certain derivatives have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis (Dinakaran et al., 2009).
Environmental Applications
The compound has also been used in environmental applications. For instance, a calix[4]arene-based polymer incorporating the compound has shown efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines (Akceylan et al., 2009).
Properties
IUPAC Name |
1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(11)6-5-8(13-9-6)1-3-12-4-2-8/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSZOAVGXHWMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679186 | |
Record name | 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015770-89-4 | |
Record name | 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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